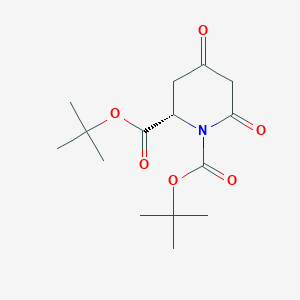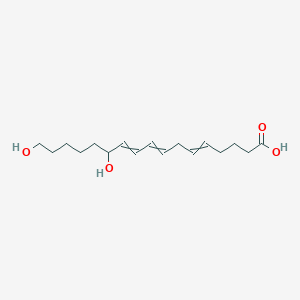
12,17-Dihydroxyheptadeca-5,8,10-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,17-Dihydroxyheptadeca-5,8,10-trienoic acid is a 17-carbon metabolite derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. This compound is known for its significant role in various biological processes, including inflammation, wound healing, and blood clotting .
Preparation Methods
Synthetic Routes and Reaction Conditions
12,17-Dihydroxyheptadeca-5,8,10-trienoic acid is primarily synthesized through the metabolism of arachidonic acid by cyclooxygenase enzymes (COX-1 and COX-2). These enzymes convert arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized by thromboxane synthase to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from biological sources, such as sheep seminal vesicle glands or human platelets. The process includes isolating microsomes from these tissues and inducing the enzymatic reactions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
12,17-Dihydroxyheptadeca-5,8,10-trienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups or double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound. These derivatives can have different biological activities and properties .
Scientific Research Applications
12,17-Dihydroxyheptadeca-5,8,10-trienoic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the metabolism of polyunsaturated fatty acids.
Biology: Researchers study its role in cellular signaling pathways and its effects on cell behavior.
Medicine: This compound is investigated for its potential therapeutic effects in treating inflammatory diseases, wound healing, and cancer.
Mechanism of Action
The mechanism of action of 12,17-Dihydroxyheptadeca-5,8,10-trienoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for the leukotriene B4 receptor 2 (BLT2), which plays a crucial role in mediating its biological effects. The compound influences various molecular pathways, including those involved in inflammation, wound healing, and blood clotting .
Comparison with Similar Compounds
Similar Compounds
12-Hydroxyheptadecatrienoic acid: Another metabolite of arachidonic acid with similar biological activities.
12-Hydroxyeicosatetraenoic acid: A related compound with four double bonds and similar functions in inflammation and cell signaling.
Uniqueness
12,17-Dihydroxyheptadeca-5,8,10-trienoic acid is unique due to its specific structure and the presence of two hydroxyl groups at positions 12 and 17. This structural feature contributes to its distinct biological activities and interactions with molecular targets .
Properties
CAS No. |
142408-22-8 |
|---|---|
Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
12,17-dihydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O4/c18-15-11-7-9-13-16(19)12-8-5-3-1-2-4-6-10-14-17(20)21/h2-5,8,12,16,18-19H,1,6-7,9-11,13-15H2,(H,20,21) |
InChI Key |
XTMOCBRFEOJZMP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(C=CC=CCC=CCCCC(=O)O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


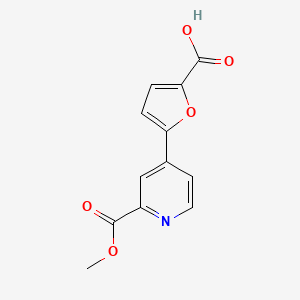
![[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
![6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-](/img/structure/B12540657.png)
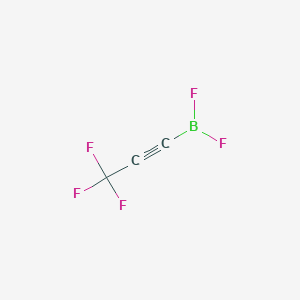
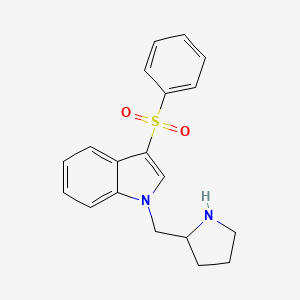

methanone](/img/structure/B12540679.png)
![2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B12540684.png)
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)
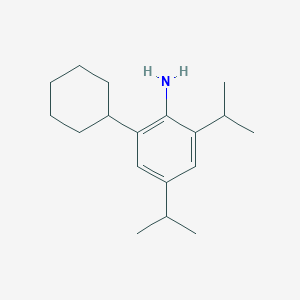
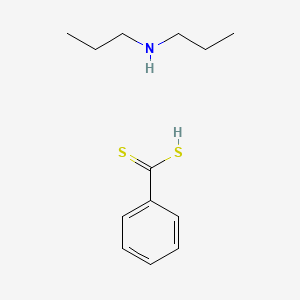
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
